molecular formula C9H6F4O3 B1439568 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid CAS No. 1159512-61-4

2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1439568
CAS No.: 1159512-61-4
M. Wt: 238.14 g/mol
InChI Key: QTEFUQHCNAYNNO-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (CAS RN: 1159512-61-4) is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₆F₄O₃ and a molecular weight of 238.14 g/mol. Its structure features a fluorine atom at the ortho position and a trifluoromethoxy (-OCF₃) group at the meta position relative to the acetic acid side chain (Figure 1). This compound is classified as a fluorinated pharmaceutical intermediate, with a purity specification of ≥98% (NLT 98%) .

Its role in drug development likely stems from the electron-withdrawing effects of fluorine and trifluoromethoxy groups, which enhance metabolic stability and bioavailability in bioactive molecules .

Properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8-5(4-7(14)15)2-1-3-6(8)16-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEFUQHCNAYNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Fluorination and Introduction of Trifluoromethoxy Group

A key step is the selective fluorination of chlorinated aromatic intermediates under catalytic conditions involving antimony halides and hydrogen fluoride, enabling the substitution of chlorine atoms with fluorine atoms. This method is described in detail in patent CN102516047A, which outlines the selective fluoridation of 2-(trifluoromethyl)dichlorotoluene to produce fluorinated intermediates at temperatures between 60–110 °C and pressures of 1.0–5.0 MPa, using antimony halides such as antimony pentachloride or antimony trifluoride as catalysts. The molar ratio of hydrogen fluoride to chlorinated substrate is maintained between 2–6 for optimal conversion.

Parameter Range / Specification
Catalyst Antimony halides (SbCl5, SbF3, Sb)
Temperature 60–110 °C (preferably 60–90 °C)
Pressure 1.0–5.0 MPa (preferably 2.0–4.0 MPa)
HF to substrate molar ratio 2–6 (preferably 3.5–4.5)

This selective fluorination step is crucial to obtain the desired fluoro-substituted aromatic intermediate with high purity and yield, suitable for further functionalization.

Hydrolysis and Formation of Phenylacetic Acid Core

Following fluorination, the conversion of halogenated methyl groups to carboxylic acid groups is achieved via hydrolysis under acidic or basic conditions. The hydrolysis of 2-(trifluoromethyl)dichlorotoluene derivatives in the presence of saturated linear monobasic fatty acids (formic, acetic, propionic, or butyric acid) and their alkali metal salts at elevated temperatures (150–190 °C) and moderate pressures (0.3–0.78 MPa) is reported to yield the corresponding benzaldehyde or phenylacetic acid intermediates.

The hydrolysis reaction parameters are optimized as follows:

Parameter Range / Specification
Fatty acid type C1–C4 saturated monobasic acids (formic, acetic, propionic, butyric acid)
Fatty acid molar ratio 2–20 times substrate (preferably 6–8 times)
Water to substrate molar ratio 10–25 (preferably 15–20)
Temperature 155–180 °C (preferably 160–175 °C)
Pressure 0.35–0.7 MPa
Phase-transfer catalyst Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or quaternary alkylphosphonium salts at 0.0001–0.001 molar ratio relative to substrate

This hydrolysis step converts the fluorinated aromatic intermediate into the phenylacetic acid framework with high yield and purity, suitable for industrial scale-up due to its simplicity and environmental compatibility.

Alternative Synthetic Routes via Diazonium Salt Intermediates

Another approach to prepare fluoro-substituted phenylacetic acids, including 2-fluoro derivatives, involves diazotization of fluoroanilines followed by substitution with trichloroethyl groups and subsequent hydrolysis to the acid. This method is described in patent CN106928044A, which details the preparation of various fluoro-substituted phenylacetic acids through:

  • Diazotization of fluoroanilines in sulfuric acid and acetone.
  • Reaction with vinylidene chloride or dichloroethylene to introduce trichloroethyl substituents.
  • Hydrolysis under acidic conditions to convert trichloroethyl intermediates into phenylacetic acids.

For example, the preparation of 3-fluorophenylacetic acid involves diazotization of 3-fluoroaniline, reaction with vinylidene chloride, and hydrolysis in aqueous sulfuric acid at 80–95 °C, yielding the acid with over 99% HPLC purity.

This method offers versatility for preparing various fluorinated phenylacetic acids but may require careful control of reaction conditions and purification steps.

Reduction and Esterification Steps for Derivative Synthesis

In research focused on fluorine-substituted phenyl acetate derivatives, such as the study published in PLOS ONE, the synthesis of 2-(4-hydroxy-3-(trifluoromethoxy)phenyl)acetic acid involves:

  • Reduction of precursor compounds with dihydrate stannous chloride under reflux.
  • Isolation of phenylacetic acid derivatives with yields around 79–86%.
  • Subsequent esterification and further functionalization steps to obtain target compounds.

This method highlights a pathway from hydroxy-substituted intermediates to the trifluoromethoxy-substituted phenylacetic acids, emphasizing the role of selective reduction and functional group transformations.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Catalysts Yield/Purity Reference
Selective fluorination Fluorination of dichlorotoluene at 60–110 °C, 1–5 MPa Antimony halides, HF High yield, high purity
Hydrolysis to phenylacetic acid Hydrolysis at 155–180 °C, 0.35–0.7 MPa, fatty acid salts C1–C4 fatty acids, phase-transfer catalysts High yield, industrial applicability
Diazotization and substitution Diazotization of fluoroanilines, reaction with vinylidene chloride Sulfuric acid, acetone, cuprous salts >99% purity phenylacetic acids
Reduction and esterification Reduction with stannous chloride, esterification SnCl2·2H2O, ethanols 79–86% yield

Chemical Reactions Analysis

2-Fluoro-3-(trifluoromethoxy)phenylacetic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Drug Development

The unique fluorinated structure of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid enhances its pharmacokinetic properties, making it a promising candidate for drug development:

  • Antithrombotic Agents : The compound has been utilized in synthesizing potential antithrombotics that may help in preventing blood clots. Research indicates that derivatives of this compound exhibit significant activity against thrombin, a key enzyme in blood coagulation.
  • Lipoxygenase Inhibitors : It has also been explored for its potential as lipoxygenase inhibitors, which are crucial in managing inflammatory conditions. The synthesis of derivatives targeting lipoxygenase pathways shows promise in treating diseases characterized by excessive inflammation.

Enzyme Inhibition Studies

Research has demonstrated that fluorinated compounds like this compound can significantly inhibit key metabolic enzymes:

  • Inhibition of Metabolic Enzymes : Studies reveal that the presence of fluorine enhances the inhibition of enzymes involved in metabolic pathways, which could lead to altered cellular metabolism and energy production. This mechanism is particularly relevant in cancer therapeutics where metabolic reprogramming is a hallmark.

Antiparasitic Activity

Recent studies have evaluated the antiparasitic effects of derivatives of this compound against Cryptosporidium, a parasite responsible for gastrointestinal diseases:

  • Efficacy Against Cryptosporidiosis : One study reported an EC50 value of 0.07 μM for certain derivatives, indicating strong antiparasitic activity and potential for developing treatments against cryptosporidiosis.

Case Study 1: Antiparasitic Activity

In a focused study on developing treatments for cryptosporidiosis, derivatives of this compound were evaluated for their efficacy against Cryptosporidium. The most potent compound demonstrated an EC50 value of 0.07 μM, indicating strong antiparasitic activity.

Case Study 2: Enzyme Inhibition

Another investigation highlighted the inhibitory effects of fluorinated compounds on key metabolic enzymes. The presence of fluorine was shown to significantly enhance the inhibition of enzymes involved in metabolic pathways, thereby affecting cellular metabolism and energy production.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound has the highest molecular weight among its analogs due to the combined presence of fluorine and trifluoromethoxy groups.
  • Chlorine substitution (as in 4-chloro-3-OCF₃ analog) significantly elevates molecular weight and melting point but reduces aqueous solubility .

Biological Activity

2-Fluoro-3-(trifluoromethoxy)phenylacetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's synthesis, biological activity, and potential applications in medicinal chemistry.

  • Molecular Formula : C₉H₆F₄O₂
  • Molecular Weight : 222.14 g/mol
  • Density : Approximately 1.436 g/cm³
  • Melting Point : 113 - 116 °C

The compound features a phenylacetic acid structure with a fluorine atom and a trifluoromethoxy group, which enhances its reactivity and biological interactions compared to non-fluorinated analogs.

Synthesis

Various synthetic routes have been developed to produce this compound. These methods often involve the introduction of trifluoromethyl groups into the phenylacetic acid backbone, utilizing fluorinated reagents to achieve desired substitutions.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological properties:

  • Antithrombotic Activity : The compound has been investigated for its potential as an antithrombotic agent, which could be beneficial in preventing blood clots.
  • Lipoxygenase Inhibition : It has shown promise as a lipoxygenase inhibitor, suggesting applications in treating inflammatory conditions.
  • Steroid Sulfatase Inhibition : The compound is also noted for its activity as a steroid sulfatase (STS) inhibitor, which may have implications in hormone-dependent cancers.

Study on Fluorinated Derivatives

A study synthesized several fluorinated phenyl acetate derivatives, including analogs of this compound. The findings indicated that these compounds displayed varying hypnotic potencies and durations of loss of righting reflex (LORR) in animal models. Notably, certain derivatives exhibited rapid recovery times compared to traditional anesthetics like propofol .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of fluorinated compounds suggested that the trifluoromethoxy group significantly influences the biological activity of phenylacetic acid derivatives. For instance, modifications at specific positions on the aromatic ring can lead to enhanced potency against various biological targets .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaSimilarity Index
2-Fluoro-5-(trifluoromethyl)phenylacetic acidC₉H₆F₄O₂0.96
3-Fluoro-5-(trifluoromethyl)phenylacetic acidC₉H₆F₄O₂0.91
2,4,6-Trifluorophenylacetic acidC₉H₆F₃O₂0.85
2-(Trifluoromethyl)phenylacetic acidC₉H₇F₃O₂0.83

This table illustrates the structural similarities among various fluorinated phenylacetic acids, highlighting how minor modifications can lead to significant differences in biological activity.

Q & A

Q. Mechanistic Challenges :

  • Regioselectivity in fluorination can lead to byproducts; directing groups (e.g., nitro) may improve specificity .
  • Stability of the trifluoromethoxy group under acidic conditions requires careful pH control during hydrolysis steps .

How can researchers optimize regioselective fluorination in the synthesis of this compound?

Advanced Research Question
Regioselectivity is influenced by:

  • Substrate Design : Pre-functionalization with electron-withdrawing groups (e.g., -NO₂) at the 3-position directs fluorination to the 2-position .
  • Catalytic Systems : Pd/Cu bimetallic catalysts enhance selectivity in aromatic fluorination. For example, Pd(OAc)₂ with ligand Xantphos achieves >90% regioselectivity in model systems .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, reducing side reactions .

Q. Data-Driven Approach :

  • Monitor reaction progress via ¹⁹F NMR to track fluorine incorporation .
  • Use computational modeling (DFT) to predict reactive sites and optimize catalyst design .

What analytical techniques are recommended for characterizing purity and structural integrity?

Basic Research Question

  • Purity Assessment :
    • GC-MS : Quantifies volatile impurities; detection limit ~0.1% .
    • HPLC-UV/ELSD : Resolves non-volatile byproducts (e.g., unreacted phenylacetic acid derivatives) .
  • Structural Confirmation :
    • ¹H/¹³C/¹⁹F NMR : Assign peaks using reference data (e.g., ¹⁹F δ = -60 to -70 ppm for CF₃O groups) .
    • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and CF₃O (asymmetric stretch ~1280 cm⁻¹) .

Q. Example Spectral Data :

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 3.75 (s, 2H, CH₂COOH), δ 7.2–7.5 (m, Ar-H)
¹⁹F NMRδ -63.5 (CF₃O), δ -112.2 (Ar-F)

What safety precautions are critical when handling this compound?

Basic Research Question

  • Hazard Profile :
    • H315/H319 : Causes skin/eye irritation; wear nitrile gloves and goggles .
    • H335 : Respiratory irritant; use fume hoods or respirators with organic vapor cartridges .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of CF₃O group .

Q. Emergency Protocols :

  • Skin contact: Wash with 10% NaHCO₃ solution to neutralize acidity .
  • Spills: Absorb with vermiculite and dispose as hazardous waste .

How does the compound’s electronic structure influence its biological activity?

Advanced Research Question

  • Electron-Withdrawing Effects : The CF₃O and F groups increase electrophilicity, enhancing binding to targets like enzymes (e.g., COX-2 in anti-inflammatory pathways) .
  • LogP Optimization : Fluorine atoms lower logP (~2.1 vs. ~2.8 for non-fluorinated analogs), improving aqueous solubility for in vitro assays .

Q. Case Study :

  • Analogues with 4-fluoro substitution show 10× higher activity against Aspergillus spp. due to improved membrane permeability .

How can conflicting spectroscopic data during characterization be resolved?

Advanced Research Question

  • Contradictory NMR Peaks :
    • Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between CH₂COOH and aromatic protons confirm substitution pattern .
    • Compare with reference spectra of similar compounds (e.g., 3-fluorophenylacetic acid ).
  • Mass Spec Ambiguity :
    • High-Resolution MS distinguishes isobaric impurities (e.g., m/z 238.138 for C₉H₆F₄O₃ vs. 238.131 for C₁₀H₇F₃O₃) .

What in vitro models are suitable for evaluating pharmacological activity?

Advanced Research Question

  • Antifungal Assays :
    • Candida albicans biofilm inhibition assays in RPMI-1640 media; IC₅₀ typically 5–20 µM .
  • Anti-inflammatory Screening :
    • COX-2 inhibition in RAW 264.7 macrophages; measure PGE₂ via ELISA .

Q. Best Practices :

  • Include positive controls (e.g., ibuprofen for COX-2) and validate via dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-3-(trifluoromethoxy)phenylacetic acid
Reactant of Route 2
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2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.